molecular formula C12H9N3O B11893394 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine

5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine

Cat. No.: B11893394
M. Wt: 211.22 g/mol
InChI Key: KBKXLCJVZBHQBZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine derivative. One common method includes the intramolecular cyclization of a pyridine carboximidoyl chloride with an appropriate nucleophile, such as aniline, followed by cyclization . Another approach involves the reaction of 3-fluoropyridin-2-yl derivatives with hydroxyimino groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has also been explored for the construction of complex oxazole-pyridine scaffolds .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyridine or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-methyl-2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C12H9N3O/c1-8-2-3-10-11(14-8)15-12(16-10)9-4-6-13-7-5-9/h2-7H,1H3

InChI Key

KBKXLCJVZBHQBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

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